1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Catalog No.
S11598830
CAS No.
M.F
C17H18N4OS
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2...

Product Name

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

IUPAC Name

1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C17H18N4OS/c1-11-6-7-15-13(8-11)12-4-2-3-5-14(12)21(15)16(22)9-23-17-18-10-19-20-17/h2-5,10-11H,6-9H2,1H3,(H,18,19,20)

InChI Key

KVEDFINWSMXWRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a complex organic compound characterized by the presence of a tetrahydrocarbazole moiety and a triazole ring linked through a sulfanyl group. This compound exhibits a unique structure that combines features from both carbazole and triazole families, which are known for their diverse biological activities. The tetrahydrocarbazole structure contributes to its potential pharmacological properties, while the triazole ring is often associated with antifungal and antibacterial activities.

  • Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives.
  • Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Nucleophilic substitution can be facilitated by amines or thiols under basic conditions.

1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has shown promising biological activities. The triazole moiety is known to inhibit various enzymes and proteins, potentially leading to antimicrobial and anticancer effects. Additionally, the carbazole component may intercalate into DNA, disrupting replication processes. Preliminary studies suggest that this compound could exhibit significant cytotoxicity against certain cancer cell lines and may possess antifungal properties due to its structural characteristics.

The synthesis of 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves several steps:

  • Preparation of Intermediates:
    • The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
    • The carbazole moiety is often prepared via Fischer indole synthesis by reacting phenylhydrazine with cyclohexanone under acidic conditions.
  • Final Coupling Reaction:
    • The final compound is formed by coupling the synthesized triazole and carbazole intermediates through a suitable reaction that forms the carbon-sulfur bond.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography.

Due to its unique structure and biological activity, 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Potential use as a fungicide or pesticide due to its antifungal properties.

Research into its applications continues as scientists explore its efficacy and safety profiles in various contexts .

Interaction studies reveal that 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone may interact with various biological targets. The triazole ring's ability to bind to enzymes suggests it could inhibit metabolic pathways critical for microbial growth or cancer cell proliferation. Additionally, the compound's potential DNA intercalation could lead to significant implications in cancer therapy by disrupting cellular replication processes .

Several compounds share structural similarities with 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone:

Compound NameStructural Features
2-(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol)Contains similar triazole and carbazole moieties
2-(5-phenyltetrazolyl)sulfanyl]-1-(tetrahydrocarbazol)Similar structural framework with different heterocycles
2-(5-benzyltriazolyl)sulfanyl]-1-(tetrahydrocarbazol)Shares the same core structure but varies in substituents

Uniqueness

The unique combination of the tetrahydrocarbazole and triazole moieties in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry and related fields .

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.12013238 g/mol

Monoisotopic Mass

326.12013238 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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